molecular formula C10H9NaO4 B6185337 sodium 2-(oxetan-3-yloxy)benzoate CAS No. 2624126-24-3

sodium 2-(oxetan-3-yloxy)benzoate

Cat. No.: B6185337
CAS No.: 2624126-24-3
M. Wt: 216.17 g/mol
InChI Key: MCLUHELKQGBKQY-UHFFFAOYSA-M
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Description

Sodium 2-(oxetan-3-yloxy)benzoate: is an organic compound with the molecular formula C10H9NaO4. It is a sodium salt derivative of 2-(oxetan-3-yloxy)benzoic acid. This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, attached to a benzoate group. The oxetane ring is known for its unique chemical properties and reactivity, making this compound an interesting subject for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(oxetan-3-yloxy)benzoate typically involves the following steps:

    Formation of 2-(oxetan-3-yloxy)benzoic acid: This can be achieved through the reaction of 2-hydroxybenzoic acid (salicylic acid) with oxetane in the presence of a suitable base, such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage.

    Conversion to Sodium Salt: The resulting 2-(oxetan-3-yloxy)benzoic acid is then neutralized with sodium hydroxide to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically obtained as a powder and is stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Sodium 2-(oxetan-3-yloxy)benzoate is used as a building block in organic synthesis. Its unique structure allows for the formation of various derivatives through ring-opening and substitution reactions .

Biology and Medicine: The compound is studied for its potential biological activity. The oxetane ring is known to enhance the stability and bioavailability of pharmaceutical compounds, making this compound a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity and stability make it suitable for use in coatings, adhesives, and other materials .

Mechanism of Action

The mechanism of action of sodium 2-(oxetan-3-yloxy)benzoate involves its interaction with molecular targets through its oxetane ring and benzoate group. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The benzoate group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Uniqueness: Sodium 2-(oxetan-3-yloxy)benzoate is unique due to the presence of the benzoate group, which imparts distinct chemical properties and reactivity compared to its acetate and propanoate analogs. The benzoate group enhances the compound’s stability and potential for biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

2624126-24-3

Molecular Formula

C10H9NaO4

Molecular Weight

216.17 g/mol

IUPAC Name

sodium;2-(oxetan-3-yloxy)benzoate

InChI

InChI=1S/C10H10O4.Na/c11-10(12)8-3-1-2-4-9(8)14-7-5-13-6-7;/h1-4,7H,5-6H2,(H,11,12);/q;+1/p-1

InChI Key

MCLUHELKQGBKQY-UHFFFAOYSA-M

Canonical SMILES

C1C(CO1)OC2=CC=CC=C2C(=O)[O-].[Na+]

Purity

95

Origin of Product

United States

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